5.2. Synthesis Analysis: 4-Alkyl-5-methylene-2.3.4.5-tetrahydro-1.4-benzoxazepines were synthesized by reacting 2-(2′-chloroethoxy)-acetophenone with primary aliphatic amines. Subsequent hydrogenation of the 5-methylene group yielded the corresponding 5-methyl derivatives [].
2.2. Synthesis Analysis: This compound was developed through a series of optimizations of a pyridazinone scaffold, culminating in the addition of a cyanoazauracil substituent for improved potency and selectivity [].
2.3. Mechanism of Action: MGL-3196 selectively targets THR-β in the liver, leading to beneficial effects on lipid levels without significant activation of THR-α, which is associated with adverse effects like cardiac complications [].
2.4. Applications: This compound is being investigated in clinical trials for the treatment of dyslipidemia due to its promising lipid-lowering effects and excellent safety profile in preclinical studies [].
3.2. Synthesis Analysis: Structure-activity relationship studies led to the development of this compound, highlighting the importance of a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group with various substituents for potent FT inhibition and cellular activity [].
3.3. Mechanism of Action: BMS-214662 acts by inhibiting FT, an enzyme involved in the post-translational modification of Ras proteins, which are frequently mutated in various cancers. Inhibiting FT disrupts Ras signaling, leading to antitumor activity [].
3.4. Applications: Due to its low-nanomolar FT inhibitory activity, potent cellular activity, and impressive in vivo antitumor efficacy in preclinical models, BMS-214662 has progressed into human clinical trials for cancer treatment [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: